![molecular formula C12H11NO2 B1583624 Ethyl quinoline-5-carboxylate CAS No. 98421-25-1](/img/structure/B1583624.png)
Ethyl quinoline-5-carboxylate
Overview
Description
Ethyl quinoline-5-carboxylate (EQC) is a heterocyclic organic compound widely used in scientific research and industry. It may be used as a starting material in the preparation of 5-quinolinemethanol and ethyl 3-quinolineacetate .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways. For instance, the Friedlander annulation of 2-amino substituted aromatic ketones and reactive methylene group containing carbonyl compounds in the presence of ethyl ammonium nitrate (EAN) has been used .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo various chemical reactions, including both electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications
Ethyl Quinoline-5-Carboxylate: A Comprehensive Analysis: Ethyl quinoline-5-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various scientific fields. Below is a comprehensive analysis focusing on unique applications of Ethyl quinoline-5-carboxylate:
Medicinal Chemistry: Antimalarial Agents
Quinoline derivatives have been pivotal in the development of antimalarial drugs. Compounds like chloroquine and mefloquine are synthesized using quinoline structures due to their therapeutic properties .
Synthetic Organic Chemistry: Catalysts and Intermediates
Quinolines serve as catalysts and intermediates in synthetic organic chemistry, facilitating the creation of complex molecules .
Industrial Chemistry: Material Science
In material science, quinolines contribute to the development of new materials with potential industrial applications .
Pharmacology: Antitumor and Antimicrobial Properties
The quinoline core is associated with antitumor and antimicrobial activities, making it valuable for pharmacological research .
Green Chemistry: Sustainable Processes
There is a growing emphasis on greener and more sustainable chemical processes, and quinolines are at the forefront of this movement due to their versatility .
Drug Development: Lead Structures
Quinolines are used as lead structures in drug development, aiding in the synthesis of various pharmacologically active compounds .
Safety And Hazards
properties
IUPAC Name |
ethyl quinoline-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPJEEKRBNYZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300799 | |
Record name | ethyl quinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinoline-5-carboxylate | |
CAS RN |
98421-25-1 | |
Record name | ethyl quinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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